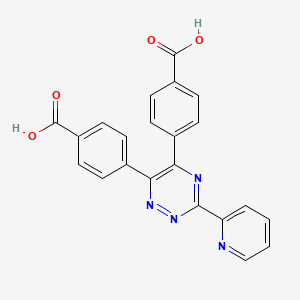![molecular formula C13H16N2O3 B12938700 Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 180910-62-7](/img/structure/B12938700.png)
Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also known as melatonin, is a naturally occurring compound found in animals and plants. It is primarily known for its role in regulating sleep-wake cycles in humans and other animals. Melatonin is synthesized from the amino acid tryptophan and is secreted by the pineal gland in the brain. It has various biological functions, including antioxidant properties and modulation of immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with tryptophan, an essential amino acid.
Hydroxylation: Tryptophan is hydroxylated to form 5-hydroxytryptophan.
Decarboxylation: 5-Hydroxytryptophan is then decarboxylated to form serotonin.
Acetylation: Serotonin undergoes acetylation to form N-acetylserotonin.
Methylation: Finally, N-acetylserotonin is methylated to produce N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide.
Industrial Production Methods
Industrial production of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide involves similar steps but is optimized for large-scale synthesis. The process includes:
Fermentation: Using microbial fermentation to produce tryptophan.
Chemical Conversion: Converting tryptophan to serotonin through enzymatic or chemical methods.
Purification: Purifying the intermediate compounds and final product using chromatography and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidation can lead to the formation of hydroxylated and carboxylated derivatives.
Reduction: Reduction can produce various reduced forms of the compound.
Substitution: Substitution reactions can yield halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in circadian rhythms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.
Industry: Used in the formulation of dietary supplements and pharmaceuticals
Mécanisme D'action
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide exerts its effects through several mechanisms:
Receptor Binding: It binds to melatonin receptors (MT1 and MT2) in the brain, regulating sleep-wake cycles.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Immune Modulation: It modulates immune responses by influencing cytokine production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: A precursor in the synthesis of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, involved in mood regulation.
N-Acetylserotonin: An intermediate in the synthesis, also has biological activity.
Tryptophan: An essential amino acid and starting material for synthesis.
Uniqueness
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide is unique due to its dual role in regulating sleep and acting as an antioxidant. Its ability to cross the blood-brain barrier and its involvement in various physiological processes make it distinct from other similar compounds .
Propriétés
Numéro CAS |
180910-62-7 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-[2-(1-hydroxy-5-methoxyindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-6-5-10-8-15(17)13-4-3-11(18-2)7-12(10)13/h3-4,7-8,17H,5-6H2,1-2H3,(H,14,16) |
Clé InChI |
MHWCDVGCQXQJDP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
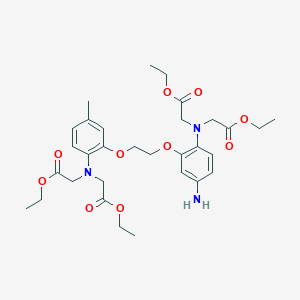
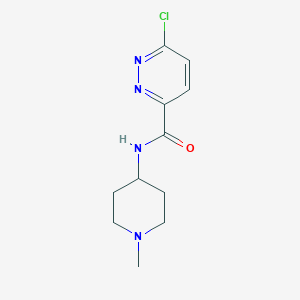
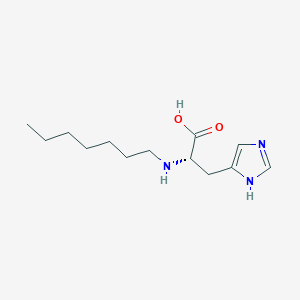

![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
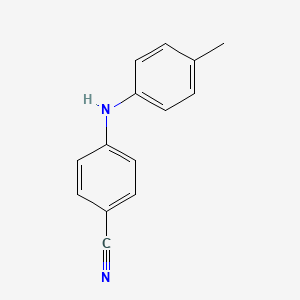
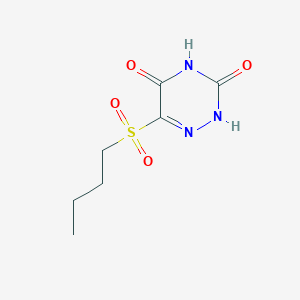
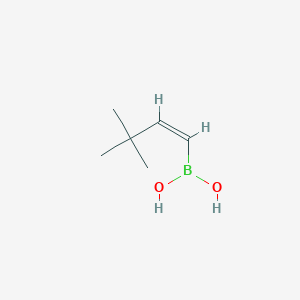

![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
